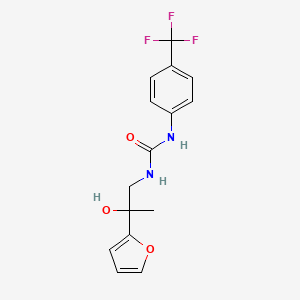![molecular formula C19H18BrClN2O3 B2861086 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide CAS No. 313268-66-5](/img/structure/B2861086.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It has a molecular weight of 387.06 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, and amide functional groups.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 575.3±50.0 °C . It has a density of 1.611 . The compound’s pKa, a measure of its acidity, is predicted to be 11.29±0.70 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antituberculosis and Antimicrobial Studies : Compounds with morpholinoacetamide derivatives have been synthesized and evaluated for their biological activities, including antituberculosis and antimicrobial effects. For instance, derivatives like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have shown in vitro antituberculosis activities, highlighting their potential as therapeutic agents (Bai et al., 2011). Similarly, other studies have synthesized series of morpholinoacetamide derivatives to test their antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Molecular Conformations and Supramolecular Assembly
- Structural Analyses : Research on halogenated N,2-diarylacetamides, which share some structural features with N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide, focuses on their molecular conformations and supramolecular assembly. These studies provide detailed insights into the molecular geometry, hydrogen bonding, and crystal packing of such compounds, which are crucial for understanding their chemical behavior and potential for forming supramolecular structures (Nayak et al., 2014).
Antifungal and Anticonvulsant Agents
- Pharmacological Activities : The synthesis and evaluation of 2-substituted 1,3,4-oxadiazole compounds, including morpholinoacetamide derivatives, for their antimicrobial and hemolytic activities showcase the potential of these compounds as antifungal agents. Some derivatives demonstrated significant activity against selected microbial species, offering a basis for further pharmacological studies and drug development (Gul et al., 2017). Additionally, benzothiazole derivatives containing acetamido pharmacophores have been explored for their anticonvulsant properties, indicating the diverse therapeutic potential of such compounds (Amir et al., 2012).
Corrosion Inhibition
- Industrial Applications : Research on N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium demonstrates the utility of morpholinoacetamide derivatives in industrial applications, particularly for protecting metals against corrosion. The study investigates the inhibiting effect, adsorption behavior, and efficacy of such compounds in detail, offering valuable insights for developing new corrosion inhibitors (Nasser & Sathiq, 2016).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion or irritation and may be harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-13-5-6-17(22-18(24)12-23-7-9-26-10-8-23)15(11-13)19(25)14-3-1-2-4-16(14)21/h1-6,11H,7-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRCTBRZIHLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

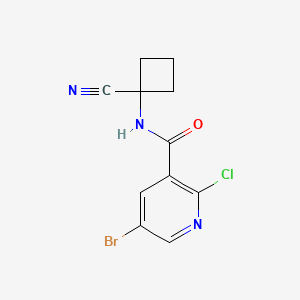
![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)
![N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2861007.png)
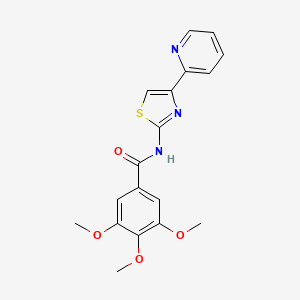
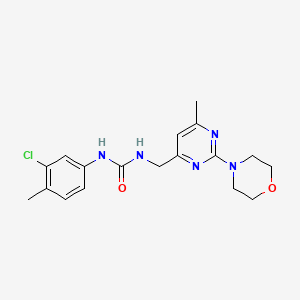
![1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2861012.png)
![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
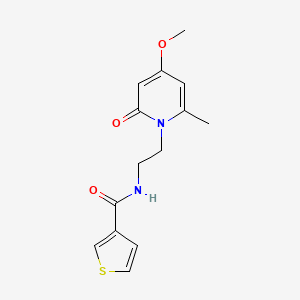

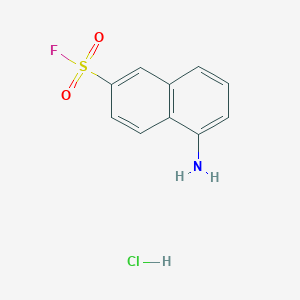
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2861020.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)
![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)
